![molecular formula C8H14O6 B12322101 Ethyl B-D-Ribo-Hex-3-Ulopyranoside](/img/structure/B12322101.png)
Ethyl B-D-Ribo-Hex-3-Ulopyranoside
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Overview
Description
Ethyl B-D-Ribo-Hex-3-Ulopyranoside is an organic compound belonging to the family of glycosides. It is a natural product derived from plants such as Hippophae rhamnoides . The compound is characterized by its white crystalline solid or powder form and is soluble in water and some organic solvents like ethanol and ether . Its molecular formula is C8H14O6, and it has a molecular weight of 206.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl B-D-Ribo-Hex-3-Ulopyranoside is typically synthesized through the esterification of glucose with acetic anhydride under appropriate reaction conditions . The process involves the reaction of glucose with acetic anhydride in the presence of a catalyst, usually an acid such as sulfuric acid, to form the ester compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl B-D-Ribo-Hex-3-Ulopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted glycosides, depending on the type of reaction and reagents used .
Scientific Research Applications
Pharmacological Applications
-
Antidote Development :
Ethyl B-D-ribo-hex-3-ulopyranoside has been investigated as a potential antidote for organophosphate poisoning. Research indicates that sugar moieties can enhance the delivery of oxime reactivators across the blood-brain barrier (BBB), thereby improving the efficacy of treatment for acetylcholinesterase inhibition . -
Antimicrobial Activity :
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and function. -
Fibrinolytic Activity :
The compound has been noted for its fibrinolytic and thrombolytic activities in animal models, suggesting potential applications in treating thrombotic disorders .
Agricultural Applications
-
Herbicides :
This compound derivatives have been explored for their herbicidal properties. They can be formulated into compositions that regulate plant growth or control unwanted vegetation, showcasing their utility in agricultural practices . -
Plant Growth Regulators :
The compound can also act as a plant growth regulator, promoting or inhibiting growth depending on concentration and formulation. This application is particularly relevant in sustainable agriculture practices where chemical usage needs to be minimized .
Biochemical Research
-
Biotransformation Studies :
This compound has been isolated from various plant sources, including Coleus forskohlii, which is known for its biotransformation capabilities. Understanding these pathways can lead to insights into metabolic processes and the development of biocatalysts . -
Glycosylation Reactions :
The compound serves as a substrate in glycosylation reactions, which are crucial in synthesizing more complex carbohydrates and glycoproteins used in drug development and biotechnology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl B-D-Ribo-Hex-3-Ulopyranoside involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, affecting the activity of enzymes involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Ethyl B-D-Ribo-Hex-3-Ulopyranoside can be compared with other similar glycosides, such as:
- Mthis compound
- Propyl B-D-Ribo-Hex-3-Ulopyranoside
- Butyl B-D-Ribo-Hex-3-Ulopyranoside
These compounds share similar structural features but differ in their alkyl groups, which can influence their solubility, reactivity, and biological activity . This compound is unique due to its specific ester group, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl β-D-ribo-hex-3-ulopyranoside, also known as Ethyl β-D-ribo-hexopyranosid-3-ulose, is a natural product that has garnered attention for its potential biological activities. Isolated from the plant Coleus forskohlii, this compound belongs to the class of carbohydrates and has been studied for various biochemical applications, particularly in the context of enzyme inhibition and metabolic pathways. This article delves into the biological activity of Ethyl β-D-ribo-hex-3-ulopyranoside, summarizing key research findings, case studies, and relevant data.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O₆ |
Molecular Weight | 206.19 g/mol |
CAS Number | 104953-08-4 |
Source | Coleus forskohlii |
Ethyl β-D-ribo-hex-3-ulopyranoside has a unique structure that contributes to its biological activity. Its molecular configuration allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.
Enzyme Inhibition
One of the primary areas of study for Ethyl β-D-ribo-hex-3-ulopyranoside is its role as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and obesity.
Case Study: Inhibition of Glycogen Phosphorylase
A notable study explored the inhibitory effects of various glycosides, including Ethyl β-D-ribo-hex-3-ulopyranoside, on rabbit muscle glycogen phosphorylase (RMGPb). The findings demonstrated that this compound exhibited significant inhibitory action, suggesting its potential utility in managing hyperglycemia. The study compared the activity of Ethyl β-D-ribo-hex-3-ulopyranoside with other glycosides and found that it performed comparably or better than several established inhibitors .
Antioxidant Activity
Ethyl β-D-ribo-hex-3-ulopyranoside has also been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.
Research Findings
In vitro studies have shown that Ethyl β-D-ribo-hex-3-ulopyranoside can scavenge free radicals effectively. This activity is attributed to its hydroxyl groups, which can donate electrons to neutralize reactive oxygen species (ROS) . The antioxidant capacity was measured using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating a concentration-dependent effect.
Potential Therapeutic Applications
Given its biological activities, Ethyl β-D-ribo-hex-3-ulopyranoside holds promise for therapeutic applications:
- Diabetes Management : By inhibiting glycogen phosphorylase, it may help regulate blood glucose levels.
- Antioxidant Supplementation : Its ability to scavenge free radicals positions it as a potential dietary supplement for oxidative stress-related conditions.
Properties
IUPAC Name |
2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUBKZEXFGSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(=O)C(C(O1)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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